2-amino-N-methylacetamide hydrochloride
Overview
Description
2-Amino-N-methylacetamide hydrochloride is a chemical compound with the CAS Number: 49755-94-4 . It has a molecular weight of 124.57 and its IUPAC name is 2-amino-N-methylacetamide hydrochloride .
Synthesis Analysis
The synthesis of 2-amino-N-methylacetamide hydrochloride involves the reaction of tert-butyl N-[(methylcarbamoyl)methyl]carbamate with hydrochloric acid . This reaction is carried out in dichloromethane at room temperature for 4 hours . The resulting mixture is then concentrated under vacuum to yield 2-amino-N-methylacetamide hydrochloride as a colorless oil .Molecular Structure Analysis
The InChI code for 2-amino-N-methylacetamide hydrochloride is 1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H . The canonical SMILES structure is CNC(=O)CN.Cl .Physical And Chemical Properties Analysis
2-Amino-N-methylacetamide hydrochloride has a molecular weight of 124.57 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Radioreceptor Assays and Beta-Adrenoceptor Antagonists : 2-amino-N-methylacetamide hydrochloride plays a role in radioreceptor assays for measuring serum levels of beta-adrenoceptor antagonists. This is exemplified in the study of cetamolol hydrochloride, where it serves as a crucial component for assessing drug levels in clinical trials (Stern, 1984).
Investigations in High-Temperature Water : The hydrolysis kinetics and mechanisms of N-substituted amides like N-methylacetamide in high-temperature water have been studied. This research is crucial for understanding chemical reactions under varying temperature and pH conditions (Duan, Dai, & Savage, 2010).
IR Spectrum Analysis in Organic Chemistry : The infrared spectrum of amide I, II, and III bands in N-methylacetamide has been analyzed to understand its fine components, contributing to the field of organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Solvent Polarity and Amino Acid Transfer : The role of solvent polarity in the free energy of transfer of amino acid side chains from water to N-methylacetamide has been examined, providing insights into the interactions of amino acids with different solvents (Damodaran & Song, 1986).
Protein Folding and Hydrophobic Collapse : Studies have shown that N-methylacetamide and water molecules form clusters, driven by hydrophobic collapse. This finding is significant for understanding protein folding, as it provides a simplified model for the backbone of proteins (Salamatova et al., 2018).
N-Methylacetamide/Water Clusters in Solvents : The structures of N-methylacetamide and water in hydrophobic solvents have been investigated, offering insights into the formation of peptide-water hydrogen bonds and their role in protein folding (Köddermann & Ludwig, 2004).
Noncovalent Bonds in Chemical Interactions : Research has focused on the variety of noncovalent bonds, such as hydrogen bonds and charge transfer interactions, contributing to the binding of N-methylacetamide with S-containing molecules. This study is crucial for understanding molecular interactions in proteins (Adhikari & Scheiner, 2012).
Cation-Amide Binding in Aqueous Solutions : The interaction of alkali cations and alkaline earth dications with the carbonyl group of N-methylacetamide in aqueous solutions has been studied, providing insights into specific ion effects on proteins (Pluhařová et al., 2014).
properties
IUPAC Name |
2-amino-N-methylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNZBKTJDYJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551055 | |
Record name | N-Methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methylacetamide hydrochloride | |
CAS RN |
49755-94-4 | |
Record name | N-Methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methylacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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